2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a benzodioxepin moiety and a 3-methoxyphenyl substituent. Its core structure consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) fused with a benzodioxepin system (a seven-membered oxygen-containing heterocycle). The 3-methoxyphenyl group at position 6 and the 2-oxoethyl-benzodioxepin chain at position 2 distinguish it from related analogs.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-17-5-2-4-15(12-17)18-7-9-22(26)24(23-18)14-19(25)16-6-8-20-21(13-16)29-11-3-10-28-20/h2,4-9,12-13H,3,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGKEHKRCDLWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring.
Attachment of the Pyridazinone Core: The benzodioxepin intermediate is then reacted with a pyridazinone precursor under specific conditions to form the desired core structure.
Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it to analogs described in the literature. Key differences lie in substituent patterns, heterocyclic frameworks, and synthetic approaches.
Structural Comparisons
6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-pyridazin-3(2H)-one Structure: Lacks the 3-methoxyphenyl group at position 6 and the 2-oxoethyl side chain at position 2. Molecular Formula: C₁₃H₁₂N₂O₃ (MW: 244.25 g/mol). Relevance: Shares the benzodioxepin-pyridazinone core, highlighting the importance of this scaffold in medicinal chemistry. The absence of aryl substituents may reduce steric bulk and alter bioavailability compared to the target compound .
6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydropyridazin-3-one Structure: Features a partially saturated pyridazinone ring (2,3-dihydro), which may influence conformational flexibility and binding affinity. CAS No.: 1156362-84-3. Relevance: Saturation in the pyridazinone ring could modulate electronic properties and metabolic stability .
2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- Structure : Differs by having a 3,4-dimethoxyphenyl group instead of 3-methoxyphenyl.
- Relevance : Additional methoxy groups may enhance lipophilicity or alter receptor interactions. The 3,4-dimethoxy substitution is common in bioactive molecules (e.g., kinase inhibitors) .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Structure: Replaces pyridazinone with a pyridine ring and introduces a dimethylaminomethylphenylamine side chain. Molecular Formula: C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol). Relevance: Demonstrates how nitrogen positioning and amine substituents can diversify biological activity .
Research Implications
- Heterocyclic Modifications: Saturation in the pyridazinone ring (e.g., 2,3-dihydro derivatives) could influence metabolic stability, as seen in .
- Synthetic Scalability : Methods from and suggest that alkylation and cyclization are viable routes for scaling production .
Biological Activity
The compound 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.37 g/mol
The compound features a pyridazinone core with functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. A study focused on related benzodioxepin compounds demonstrated their efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL for certain derivatives . This suggests that the structural components of the compound may also confer similar anti-tubercular activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Oxazepino-indole derivative 1 | ≤ 1.6 | Mycobacterium tuberculosis |
| Oxazepino-indole derivative 2 | ≤ 1.6 | Mycobacterium tuberculosis |
| Pyridazinone derivative (this study) | TBD | TBD |
Anthelmintic Activity
Another area of investigation includes the anthelmintic properties of similar compounds. A study utilizing Caenorhabditis elegans as a model organism identified several compounds with notable anthelmintic activity . While specific data on the compound is lacking, its structural analogs suggest potential efficacy against helminth infections.
The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to target enzymes involved in cell wall biosynthesis in Mycobacterium tuberculosis, such as UDP-galactopyranose mutase (UGM) .
- Interference with Metabolic Pathways : The presence of specific functional groups may allow for interaction with various metabolic pathways, potentially leading to cell death or growth inhibition in pathogens.
Case Studies
- Tuberculosis Inhibition Study : A recent study synthesized a series of indole-fused lactones and evaluated their activity against M. tuberculosis. The results indicated that specific derivatives exhibited potent anti-mycobacterial activity, highlighting the potential for further development in treating resistant strains .
- Screening for Anthelmintic Activity : In a random screening of a chemical library, several compounds were identified with significant anthelmintic properties against C. elegans. This suggests that exploring the biological activity of pyridazinone derivatives could yield important findings in parasitic infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
